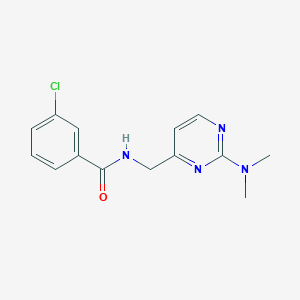

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c1-19(2)14-16-7-6-12(18-14)9-17-13(20)10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSZTYKGZMWFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a compound that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This compound, with its unique structural features, is being explored for its efficacy as an anticancer agent and its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClN

- Molecular Weight : 270.74 g/mol

- IUPAC Name : this compound

This compound features a chloro group, a dimethylamino-pyrimidine moiety, and a benzamide structure, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Notably, it has shown potent inhibitory effects on various cancer cell lines, particularly those associated with breast cancer.

Key Findings:

- Cell Proliferation Inhibition : The compound demonstrated an IC value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong antiproliferative activity .

- Selectivity : It exhibited a nearly 20-fold selectivity for cancerous MDA-MB-231 cells over non-cancerous MCF10A cells, suggesting a favorable therapeutic window .

- Mechanism of Action : The compound was found to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), leading to induced apoptosis in cancer cells . This suggests that it may act as a reversible EGFR tyrosine kinase inhibitor (TKI), which is crucial for the development of targeted cancer therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound has also been evaluated. Following intravenous administration, it exhibited a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8%, indicating reasonable absorption and distribution characteristics .

Toxicity Profile

In toxicity studies conducted on Kunming mice, the compound did not show acute toxicity at doses up to 2000 mg/kg, suggesting a potentially favorable safety profile for further development .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known anticancer agents:

| Compound Name | IC (μM) | Target | Selectivity Index |

|---|---|---|---|

| This compound | 0.126 | EGFR | High |

| Gefitinib | 0.00221 | EGFR | Moderate |

| Lapatinib | 0.02706 | EGFR | Low |

This table highlights that while gefitinib and lapatinib are established EGFR inhibitors with lower IC values, the selectivity index of this compound indicates its potential as a more selective agent against specific cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Position and Electronic Effects: The 3-chloro substituent (target compound) vs.

Heterocyclic Modifications: Pyrimidinylmethyl vs. pyridinylmethyl (): Pyrimidine’s nitrogen-rich structure enhances hydrogen-bonding capacity compared to pyridine, possibly improving target affinity. Sulfamoyl linkage () introduces a polar, acidic group, contrasting with the basic dimethylamino group in the target compound .

Biological Implications: The imidazo[1,2-a]pyridine moiety in GSK923295 () suggests antimitotic activity, while simpler pyrimidine derivatives (target compound) may prioritize kinase inhibition . Dimethylamino groups (target compound, ) improve solubility and modulate pKa, influencing bioavailability and metabolic stability.

Synthetic Utility: Compounds like 3-chloro-N-phenyl-phthalimide () are monomers for polyimide synthesis, suggesting the target compound could serve a similar role if functionalized appropriately .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Chlorination of a pyrimidine ring followed by dimethylamino group introduction via nucleophilic substitution (e.g., using dimethylamine under reflux) .

- Step 2 : Coupling the pyrimidine intermediate with a benzyl halide derivative via a base-mediated alkylation reaction (e.g., K₂CO₃ in DMF at 60°C) .

- Step 3 : Amidation using 3-chlorobenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH and THF) to form the final benzamide .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC : Quantifies purity (≥95% ) and detects impurities using C18 columns with acetonitrile/water gradients .

- NMR : ¹H/¹³C NMR confirms structural integrity (e.g., pyrimidine protons at δ 8.2–8.5 ppm; benzamide carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (calc. 331.8 g/mol) and fragmentation patterns .

Q. What enzymatic targets or biochemical pathways are associated with this compound?

- Methodological Answer : Structural analogs (e.g., pyrimidine-based benzamides) inhibit bacterial proliferation by targeting acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), which are essential for fatty acid biosynthesis .

- Validation : Use enzyme inhibition assays (e.g., fluorescence-based PPTase activity assays) and bacterial growth curves to correlate IC₅₀ values with MICs .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Assay Validation : Confirm enzyme activity with positive controls (e.g., known PPTase inhibitors) and rule out nonspecific binding via thermal shift assays .

- Purity Checks : Re-test compound batches with orthogonal methods (e.g., LC-MS vs. NMR) to exclude impurities affecting results .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ discrepancies .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Co-crystallize with HCl or trifluoroacetate to enhance aqueous solubility (test via shake-flask method) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

- Nanoparticle Encapsulation : Use PEGylated liposomes to increase plasma half-life (characterize via dynamic light scattering) .

Q. How do structural modifications (e.g., substituent changes on the pyrimidine ring) impact its biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃) and compare IC₅₀ values against wild-type enzymes .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to guide rational design .

- Crystallography : Solve co-crystal structures with target enzymes (e.g., AcpS) to identify critical binding interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values across different studies?

- Methodological Answer :

- Standardize Assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme sources (recombinant vs. native) .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

- Reproduce Key Experiments : Collaborate with independent labs to verify reproducibility .

Experimental Design Considerations

Q. What in vitro and in vivo models are most appropriate for evaluating antibacterial efficacy?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.